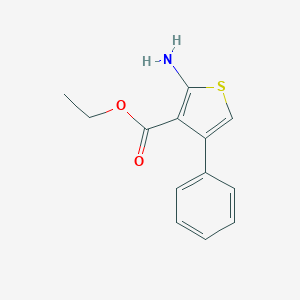

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Vue d'ensemble

Description

Le 2-Amino-4-phényl-thiophène-3-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des thiophènes. Les thiophènes sont des cycles aromatiques à cinq chaînons contenant du soufre comme hétéroatome. Il est connu pour ses activités biologiques et est utilisé comme intermédiaire dans la synthèse de diverses molécules pharmacologiquement actives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2-Amino-4-phényl-thiophène-3-carboxylate d'éthyle implique généralement la réaction de Gewald, qui est une réaction de condensation entre le soufre, un composé α-méthylène carbonyle et un α-cyano ester. Les conditions réactionnelles impliquent souvent l'utilisation d'une base comme l'éthylate de sodium dans l'éthanol, suivie d'un chauffage .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse peut être mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser le rendement du composé souhaité .

Types de réactions :

Oxydation : Le 2-Amino-4-phényl-thiophène-3-carboxylate d'éthyle peut subir des réactions d'oxydation, généralement en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de dérivés thioliques.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Divers nucléophiles comme les halogénures, les amines et les alcools.

Principaux produits formés :

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés thioliques.

Substitution : Dérivés thiophéniques substitués.

4. Applications de la recherche scientifique

Le 2-Amino-4-phényl-thiophène-3-carboxylate d'éthyle a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de dérivés thiophéniques plus complexes.

Biologie : Investigé pour son potentiel comme agent antimicrobien et anticancéreux.

Médecine : Sert d'intermédiaire dans la synthèse de médicaments ciblant diverses maladies, notamment le cancer et les infections bactériennes.

Industrie : Utilisé dans le développement de semi-conducteurs organiques et d'inhibiteurs de corrosion

5. Mécanisme d'action

Le mécanisme d'action du 2-Amino-4-phényl-thiophène-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicinales, il peut inhiber les enzymes ou les récepteurs essentiels à la survie des agents pathogènes ou des cellules cancéreuses. L'atome de soufre du composé joue un rôle crucial dans son affinité de liaison et sa spécificité vis-à-vis de ces cibles .

Composés similaires :

2-Amino-4-méthyl-5-(4-nitrophényl)thiophène-3-carboxylate d'éthyle : Utilisé dans la synthèse du Relugolix, un antagoniste du récepteur de l'hormone de libération des gonadotrophines.

2-Butylthiophène : Utilisé dans la synthèse d'agents anticancéreux.

2-Octylthiophène : Utilisé dans la synthèse d'agents anti-athérosclérotiques.

Unicité : Le 2-Amino-4-phényl-thiophène-3-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une utilité synthétique distinctes. Son groupe phényle améliore sa lipophilie, le rendant plus efficace pour traverser les membranes biologiques et interagir avec des cibles hydrophobes .

Applications De Recherche Scientifique

Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mécanisme D'action

The mechanism of action of Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s sulfur atom plays a crucial role in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Ethyl 2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness: Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its phenyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .

Activité Biologique

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS Number: 4815-36-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃NO₂S

- Molecular Weight : 247.32 g/mol

- Melting Point : 90-94 °C

- Purity : ≥96% .

Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has been studied for its role in disrupting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in tumor immune evasion.

Key Findings:

- Inhibition of PD-L1 : The compound has shown promising results in binding to human PD-L1 with a dissociation constant (kD) around 27 nM, indicating significant inhibitory activity against the PD-1/PD-L1 complex .

- Cellular Assays : In cellular assays using Jurkat T cells, this compound demonstrated an EC50 value of approximately 2.70 μM, suggesting effective modulation of T cell activation through PD-L1 inhibition .

Antitumor Activity

The antitumor effects of this compound have been evaluated in various studies:

In Vitro Studies:

In vitro evaluations have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound induced apoptosis with an IC50 ranging from 23.2 to 49.9 μM. The treatment resulted in a significant reduction in cell viability and increased early and late apoptotic cell populations .

In Vivo Studies:

In vivo studies further support the antitumor potential:

- Tumor Growth Inhibition : In murine models bearing solid tumors, treatment with this compound led to a substantial decrease in tumor mass compared to control treatments. Specifically, a reduction of approximately 54% in tumor weight was observed .

Summary of Biological Activity

| Activity Type | Observations | IC50/EC50 Values |

|---|---|---|

| PD-L1 Inhibition | Significant binding affinity | kD ~ 27 nM |

| T Cell Activation | Enhanced activation via PD-L1 disruption | EC50 ~ 2.70 μM |

| Antitumor Activity | Induction of apoptosis in MCF-7 cells | IC50 range: 23.2 - 49.9 μM |

| Tumor Growth | Significant reduction in tumor mass | Reduction ~54% |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : A study demonstrated that treatment with this compound led to significant apoptosis and reduced tumor volume in MCF-7 xenograft models, indicating its potential as an effective therapeutic agent for breast cancer .

- Immunological Applications : The ability of the compound to disrupt PD-L1 interactions suggests its utility in enhancing immune responses against tumors, making it a candidate for combination therapies in immuno-oncology .

Propriétés

IUPAC Name |

ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTHTMKMOSPACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197439 | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-36-5 | |

| Record name | 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Ethyl 2-amino-4-phenylthiophene-3-carboxylate?

A1: Research indicates that this compound derivatives, a class of 2-aminothiophenes, exhibit promising antimicrobial activity. [] This activity was demonstrated through minimum inhibitory concentration (MIC) testing, using ampicillin and streptomycin as reference standards. [] Further research is necessary to fully elucidate the mechanism of action and explore potential applications in treating bacterial infections.

Q2: How is this compound synthesized?

A2: this compound derivatives are synthesized through a base-catalyzed reaction. [] This reaction involves a ketone, elemental sulfur, and ethyl cyanoacetate in the presence of diethylamine. []

Q3: Has the structure of this compound been confirmed?

A3: While a dedicated publication [] suggests the structural characterization of this compound, the abstract does not provide specific details. It is likely that common spectroscopic techniques such as NMR, IR, and Mass Spectrometry were employed for structural confirmation.

Q4: Are there any applications of this compound in materials science?

A4: Recent research has explored the incorporation of this compound as a building block in the synthesis of modified graphitic carbon nitride (g-C3N4). [] This modification leverages the unique properties of the thiophene-amide moiety to enhance the photocatalytic activity of g-C3N4 for hydrogen evolution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.